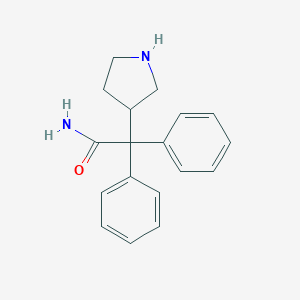

2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide

Description

Propriétés

IUPAC Name |

2,2-diphenyl-2-pyrrolidin-3-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O/c19-17(21)18(16-11-12-20-13-16,14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,16,20H,11-13H2,(H2,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVJSBKKYHVODFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30545499 | |

| Record name | 2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30545499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103887-32-7 | |

| Record name | 2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30545499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Organic Synthesis of 2,2 Diphenyl 2 Pyrrolidin 3 Yl Acetamide

Stereoselective Synthesis of Enantiomeric Forms of 2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide

The biological activity of many pharmaceuticals is dependent on the specific stereoisomer of the active molecule. Consequently, the stereoselective synthesis of the enantiomeric forms of this compound is of paramount importance. The (S)-enantiomer is a particularly crucial building block in the synthesis of Darifenacin (B195073). nih.gov Methodologies to obtain the desired enantiomer generally fall into two categories: chiral resolution of a racemic mixture and asymmetric synthesis.

Chiral resolution is a widely employed technique in pharmaceutical manufacturing for the separation of enantiomers. This method involves the reaction of a racemic mixture with a chiral resolving agent to form a pair of diastereomers. These diastereomers, having different physical properties, can then be separated by methods such as fractional crystallization.

In the case of this compound, L-(+)-tartaric acid is a commonly used resolving agent. nih.gov The process involves the formation of diastereomeric salts, specifically (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetamide (2R,3R)-2,3-dihydroxysuccinate and (R)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetamide (2R,3R)-2,3-dihydroxysuccinate. Due to the differences in their crystalline structure and solubility, the desired diastereomeric salt can be selectively precipitated and isolated. The pure enantiomer can then be liberated from the salt by treatment with a base. The efficiency of such resolutions is highly dependent on the choice of solvent and the crystallization conditions.

Table 1: Chiral Resolution Agents for Amines

| Resolving Agent | Class | Applications |

|---|---|---|

| L-(+)-Tartaric acid | Carboxylic acid | Resolution of racemic amines and other basic compounds. |

| D-(-)-Tartaric acid | Carboxylic acid | Resolution of racemic amines and other basic compounds. |

| (1R)-(-)-10-Camphorsulfonic acid | Sulfonic acid | Resolution of amines and other basic compounds. |

| (1S)-(+)-10-Camphorsulfonic acid | Sulfonic acid | Resolution of amines and other basic compounds. |

Asymmetric synthesis aims to create a specific enantiomer directly, thereby avoiding the need for a resolution step and the loss of 50% of the material. For the synthesis of enantiomerically pure this compound, this often involves the use of a chiral starting material or a chiral catalyst.

One prominent approach involves starting from a chiral precursor, such as (S)-1-protected-3-(sulfonyloxy)-pyrrolidine. This chiral electrophile can then be reacted with diphenylacetonitrile in the presence of a base to introduce the diphenylmethyl group. The cyano group is subsequently hydrolyzed to the desired acetamide (B32628) functionality. The protecting group on the pyrrolidine (B122466) nitrogen is then removed to yield the final product. This strategy effectively transfers the chirality of the starting material to the final product.

Recent advancements in catalysis have also opened up new avenues for the asymmetric synthesis of substituted pyrrolidines. whiterose.ac.uk For instance, palladium-catalyzed asymmetric [3+2] cycloaddition of trimethylenemethane with imines, employing chiral phosphoramidite ligands, has been shown to produce pyrrolidine cycloadducts with high yields and enantioselectivities. whiterose.ac.uk While not directly applied to the synthesis of this compound in the reviewed literature, these catalytic methods represent a promising area for future development of more efficient and direct asymmetric routes.

Multi-Step Reaction Pathways for the Pyrrolidine Moiety Formation

A representative multi-step synthesis for the precursor, (S)-3-(1-cyano-1,1-diphenylmethyl)-pyrrolidine, is outlined below:

Protection of a Chiral Pyrrolidine Derivative: The synthesis often begins with a protected chiral pyrrolidine, for example, (S)-1-benzyl-3-hydroxypyrrolidine. The protecting group on the nitrogen atom prevents unwanted side reactions in subsequent steps.

Activation of the Hydroxyl Group: The hydroxyl group at the 3-position is converted into a good leaving group, such as a tosylate or mesylate, by reacting with the corresponding sulfonyl chloride in the presence of a base. This activation is crucial for the subsequent nucleophilic substitution.

Nucleophilic Substitution: The activated pyrrolidine derivative is then reacted with diphenylacetonitrile in the presence of a strong base, such as sodium hydride. The carbanion generated from diphenylacetonitrile acts as a nucleophile, displacing the leaving group to form (S)-1-benzyl-3-(1-cyano-1,1-diphenylmethyl)-pyrrolidine.

Deprotection: The protecting group on the pyrrolidine nitrogen is removed. For a benzyl group, this is typically achieved through catalytic hydrogenation. This step yields (S)-3-(1-cyano-1,1-diphenylmethyl)-pyrrolidine.

Hydrolysis of the Nitrile: The final step to obtain the target molecule involves the hydrolysis of the cyano group to an acetamide. This can be achieved under acidic or basic conditions. For instance, treatment with concentrated sulfuric acid followed by quenching with water can effect this transformation.

Table 2: Key Reactions in Pyrrolidine Moiety Formation

| Reaction Step | Reagents and Conditions | Purpose |

|---|---|---|

| Protection | Benzyl bromide, base | Protects the pyrrolidine nitrogen. |

| Sulfonylation | p-Toluenesulfonyl chloride, pyridine | Activates the hydroxyl group for nucleophilic substitution. |

| Nucleophilic Substitution | Diphenylacetonitrile, sodium hydride | Forms the C-C bond and introduces the diphenylmethyl group. |

| Deprotection (Hydrogenolysis) | H₂, Pd/C | Removes the benzyl protecting group. |

Optimization of Reaction Conditions and Yields in the Synthesis of this compound

The efficiency and economic viability of a synthetic process are heavily reliant on the optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Key parameters that are often optimized include temperature, reaction time, solvent, and the choice of reagents and catalysts.

The subsequent alkylation of the pyrrolidine nitrogen to produce Darifenacin is another step where optimization is crucial. A reported procedure involves heating a mixture of (S)-2,2-diphenyl-2-pyrrolidin-3-yl-acetamide with 5-(2-bromo-ethyl)-2,3-dihydro-benzofuran and anhydrous potassium carbonate in acetonitrile at reflux for approximately 2 hours. mdpi.com However, this resulted in a low yield of 9%. mdpi.com Process development would focus on exploring different bases, solvents, temperatures, and reaction times to improve this yield. The use of phase-transfer catalysts could also be investigated to enhance the reaction rate and efficiency.

Investigation of Impurities and By-product Formation in this compound Synthesis

The identification and control of impurities are critical aspects of pharmaceutical manufacturing to ensure the safety and efficacy of the final drug product. Impurities can arise from starting materials, reagents, intermediates, or from side reactions and degradation of the desired product.

During the synthesis of Darifenacin from this compound, several process-related impurities have been identified and characterized. These impurities can provide insights into potential side reactions that may occur during the synthesis of the intermediate itself. For example, incomplete hydrolysis of the cyano group in the precursor would result in the corresponding nitrile impurity. Conversely, over-hydrolysis could lead to the formation of the carboxylic acid derivative.

A study on the impurities formed during the large-scale synthesis of Darifenacin hydrobromide identified four potential impurities, some of which could theoretically originate from the synthesis or degradation of the this compound intermediate or its subsequent reactions. organic-chemistry.org These include the Darifenacin acid impurity, which would result from the hydrolysis of the acetamide group. organic-chemistry.org The formation of such impurities underscores the importance of carefully controlling the reaction conditions, particularly during the hydrolysis and subsequent steps.

Table 3: Potential Impurities in the Synthesis of this compound and its Derivatives

| Impurity Name | Potential Origin |

|---|---|

| (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetonitrile | Incomplete hydrolysis of the nitrile precursor. |

| (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetic acid | Over-hydrolysis of the acetamide or nitrile. |

| Racemic this compound | Incomplete resolution or racemization during synthesis. |

Strategies for Impurity Control and Mitigation

The control of impurities in the synthesis of this compound is critical to ensure the quality, safety, and efficacy of the final pharmaceutical product. Impurities can arise from various sources, including starting materials, intermediates, by-products of side reactions, and degradation products. A comprehensive impurity control strategy involves a multi-faceted approach, encompassing the careful selection of synthetic routes, optimization of reaction conditions, and implementation of robust purification techniques.

Process-Related Impurities

Process-related impurities are chemical entities that are formed during the manufacturing process. In the context of this compound synthesis, these can include starting materials, intermediates, and by-products.

A known synthetic pathway to (S)-2,2-diphenyl-2-[(3S)-pyrrolidin-3-yl]acetamide proceeds via the controlled hydrolysis of a nitrile precursor, namely 3-(R,S)-(1-cyano-1,1-diphenylmethyl)pyrrolidine. This hydrolysis step is a critical control point, as incomplete or overly aggressive hydrolysis can lead to significant impurities.

One of the primary process-related impurities is the corresponding carboxylic acid, 2,2-diphenyl-2-(pyrrolidin-3-yl)acetic acid. This impurity, often referred to as "darifenacin acid" in the context of the final API synthesis, can form if the hydrolysis of the amide group proceeds further. To mitigate the formation of this acidic impurity, the hydrolysis conditions must be carefully controlled, including reaction time, temperature, and the concentration of the hydrolyzing agent.

Another potential impurity is the unreacted nitrile precursor, 2,2-diphenyl-2-(pyrrolidin-3-yl)acetonitrile. The presence of this "desnitrile" impurity indicates an incomplete reaction. Monitoring the reaction progress using techniques such as High-Performance Liquid Chromatography (HPLC) is essential to ensure the complete conversion of the nitrile to the desired amide.

Furthermore, side reactions can lead to the formation of other impurities. For instance, in the subsequent N-alkylation step to produce darifenacin, impurities such as darifenacin vinyl phenol and darifenacin ether have been observed, suggesting that precursors to these may be present in the this compound intermediate if not adequately controlled.

Stereoisomeric Impurities

Given the chiral nature of this compound and its importance as a stereospecific building block, the control of stereoisomeric impurities is of utmost importance. The presence of the undesired (R)-enantiomer can significantly impact the pharmacological profile of the final drug product.

Strategies to control stereoisomeric purity begin with the selection of a stereochemically pure starting material, such as a specific enantiomer of a protected 3-hydroxypyrrolidine. Throughout the synthetic sequence, reaction conditions must be chosen to minimize racemization.

In some patented synthetic routes, a configuration inversion step is employed. For instance, the use of thionyl chloride with dimethylformamide (DMF) has been reported for this purpose. A significant improvement in enantiomeric excess (ee) from 98% to 99.5% has been achieved by substituting thionyl chloride with phosphorus oxychloride in toluene, demonstrating a targeted strategy to minimize the undesired enantiomer.

The formation of a tartrate salt with a chiral resolving agent, such as L-(+)-tartaric acid, is a common and effective method for both purification and enhancement of chiral purity. innospk.com This diastereomeric salt formation allows for the separation of the desired (S)-enantiomer from the undesired (R)-enantiomer through crystallization, as the two diastereomeric salts exhibit different solubilities.

| Impurity Name | Impurity Type | Potential Source | Control and Mitigation Strategy |

|---|---|---|---|

| 2,2-Diphenyl-2-(pyrrolidin-3-yl)acetic acid | Process-Related (By-product) | Over-hydrolysis of the amide | Strict control of hydrolysis conditions (time, temperature, reagent concentration); Purification by crystallization. |

| 2,2-Diphenyl-2-(pyrrolidin-3-yl)acetonitrile | Process-Related (Unreacted Intermediate) | Incomplete hydrolysis of the nitrile precursor | Reaction monitoring (e.g., HPLC) to ensure complete conversion; Purification by crystallization or chromatography. |

| (R)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide | Stereoisomeric | Racemization during synthesis or use of non-enantiopure starting materials | Use of stereochemically pure starting materials; Optimization of reaction conditions to prevent racemization; Chiral resolution via diastereomeric salt formation (e.g., with L-(+)-tartaric acid). |

| (R)-2-(1-Nitrosopyrrolidin-3-yl)-2,2-diphenylacetamide | Process-Related (Potential) | Reaction with nitrosating agents | Avoidance of nitrosating agents in the process; Use of scavengers for nitrosating agents. |

Inorganic Impurities

Inorganic impurities in the synthesis of this compound can originate from reagents, catalysts, and manufacturing equipment. These can include residual metals, inorganic salts, and other non-carbon-based substances.

The use of metal catalysts in certain synthetic steps necessitates their efficient removal from the final intermediate. For example, if palladium on carbon is used for a hydrogenation step, residual palladium must be removed to acceptable levels. Techniques such as filtration through specialized media (e.g., celite or activated carbon) and treatment with metal scavengers are employed for this purpose.

Inorganic salts, which may be by-products of various reaction steps or introduced as reagents, are typically removed through aqueous work-ups and crystallization processes. The solubility of these salts in the crystallization solvent is a key factor in their removal.

| Inorganic Impurity | Potential Source | Mitigation Approach |

|---|---|---|

| Residual Metals (e.g., Palladium) | Catalysts used in synthetic steps | Filtration through specialized media (e.g., Celite); Treatment with metal scavengers; Crystallization. |

| Inorganic Salts | Reagents or by-products of reactions | Aqueous work-up procedures; Crystallization with appropriate solvent selection. |

Residual Solvents

Residual solvents are organic volatile chemicals used during the synthesis and purification of this compound. The choice of solvents and the efficiency of their removal are critical aspects of impurity control. Solvents are selected based on their ability to facilitate the desired reaction, their environmental impact, and their safety profile.

The final isolation step of the intermediate, typically crystallization, plays a crucial role in reducing residual solvents to acceptable levels as defined by regulatory guidelines. Drying the final product under vacuum at an appropriate temperature is also a standard procedure to ensure the removal of volatile solvents. Analytical techniques such as Gas Chromatography (GC) are used to quantify the levels of residual solvents in the final product.

Structure Activity Relationship Sar Studies of 2,2 Diphenyl 2 Pyrrolidin 3 Yl Acetamide Derivatives

Influence of Diphenyl and Pyrrolidine (B122466) Moieties on Pharmacological Activity

The 2,2-diphenylacetamide (B1584570) and the pyrrolidin-3-yl fragments are the cornerstones of the parent molecule, and their structural integrity is paramount for its pharmacological profile. The two phenyl groups, attached to the same carbon atom, create a bulky, lipophilic domain that significantly influences the molecule's interaction with its biological targets. The spatial arrangement of these rings is a critical determinant of binding affinity.

Exploration of Substituent Effects on the Pyrrolidine Nitrogen in 2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide Analogues

A primary focus of SAR studies on this scaffold has been the modification of the pyrrolidine nitrogen. The introduction of various substituents at this position has been shown to modulate the pharmacological activity, selectivity, and pharmacokinetic properties of the resulting analogues.

Systematic investigations have revealed that the nature of the substituent on the pyrrolidine nitrogen plays a pivotal role. For instance, the introduction of small alkyl groups can enhance lipophilicity and potentially improve cell permeability. Conversely, the incorporation of more polar groups, such as those containing hydroxyl or carboxyl functionalities, can increase aqueous solubility and alter the binding mode. The size and electronic properties of these substituents are critical, with bulky groups sometimes leading to a decrease in activity due to steric hindrance at the binding site.

| Substituent on Pyrrolidine Nitrogen | Observed Effect on Activity | Reference |

| Hydrogen (unsubstituted) | Baseline activity | General Observation |

| Small Alkyl (e.g., Methyl, Ethyl) | Potential for increased lipophilicity and cell permeability | Hypothetical based on general medicinal chemistry principles |

| Polar Groups (e.g., -CH2CH2OH) | Increased aqueous solubility, potential for new hydrogen bonding interactions | Hypothetical based on general medicinal chemistry principles |

| Bulky Groups (e.g., Benzyl) | Potential for steric hindrance, may decrease activity depending on the target | Hypothetical based on general medicinal chemistry principles |

Rational Design Principles Applied to this compound Scaffold Modifications

The development of new analogues of this compound is increasingly guided by rational design principles. This approach leverages computational modeling and a deep understanding of the SAR to predict which modifications are most likely to lead to improved pharmacological properties.

One key principle is the use of bioisosteric replacements. For example, one of the phenyl groups might be replaced with a different aromatic or heteroaromatic ring to explore new binding interactions or to fine-tune the electronic properties of the molecule. Similarly, the acetamide (B32628) linker can be modified to alter its length, flexibility, or hydrogen bonding capacity. These targeted modifications, based on a rational understanding of the molecule's interaction with its target, can lead to the development of analogues with enhanced potency and selectivity.

Conformational Analysis and its Impact on Biological Activity

The three-dimensional conformation of this compound derivatives is a critical factor influencing their biological activity. The relative orientation of the diphenyl groups and the pyrrolidine ring, as well as the puckering of the pyrrolidine ring itself, can significantly affect how the molecule fits into the binding pocket of its target.

Conformational analysis, often performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and computational modeling, is essential for understanding the bioactive conformation of these molecules. Studies have shown that restricting the conformational flexibility of the molecule, for example by introducing rigid linkers or by incorporating substituents that favor a particular conformation, can lead to a significant increase in potency. This is because a more rigid molecule has a lower entropic penalty upon binding to its target. The stereochemistry at the 3-position of the pyrrolidine ring is also of utmost importance, as different stereoisomers can exhibit vastly different biological activities.

Pharmacological and Biological Evaluation of 2,2 Diphenyl 2 Pyrrolidin 3 Yl Acetamide Derivatives

Receptor Binding Affinities and Selectivity Profiles

The affinity and selectivity of a compound for its biological target are fundamental determinants of its pharmacological profile. For derivatives of 2,2-diphenyl-2-(pyrrolidin-3-yl)acetamide, extensive research has been conducted to characterize their interactions with various receptors, particularly the muscarinic acetylcholine (B1216132) receptors.

Analogues of this compound have been identified as potent antagonists of muscarinic acetylcholine receptors (mAChRs). A prominent example is Darifenacin (B195073), which incorporates this scaffold. Darifenacin has demonstrated high affinity and selectivity for the M3 muscarinic receptor subtype. drugbank.comwikipedia.org

In vitro studies using cloned human muscarinic receptor subtypes have shown that Darifenacin exhibits a significantly greater affinity for the M3 receptor compared to the other four muscarinic receptor subtypes (M1, M2, M4, and M5). drugbank.com This selectivity is crucial, as the M3 receptor is primarily responsible for mediating the contraction of smooth muscles, such as those in the urinary bladder and gastrointestinal tract. drugbank.compatsnap.com

The binding affinity of these compounds is typically quantified using radioligand binding assays. In these assays, a radiolabeled ligand with known affinity for the receptor is competed with the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the equilibrium dissociation constant (Ki). The pKi value, which is the negative logarithm of the Ki, is often reported. A higher pKi value indicates a higher binding affinity.

For instance, [3H]-darifenacin has been used as a radioligand to characterize M3 receptors, showing a high affinity with a dissociation constant (KD) of 0.33 nmol/l for the M3 receptor. nih.gov The antagonistic properties of Darifenacin and related compounds have been confirmed in various functional assays, where they effectively inhibit the physiological responses induced by muscarinic agonists. nih.gov

Table 1: Muscarinic Receptor Binding Affinities of Darifenacin

| Receptor Subtype | pKi | Selectivity Ratio (vs. M3) |

|---|---|---|

| M1 | 8.36 nih.gov | 9-fold lower than M3 drugbank.com |

| M2 | < 7.0 nih.gov | 59-fold lower than M3 nih.govdrugbank.com |

| M3 | 9.14 nih.gov | - |

| M4 | Not determined nih.gov | 59-fold lower than M3 drugbank.com |

| M5 | Not determined nih.gov | 12-fold lower than M3 drugbank.com |

While the primary pharmacological activity of many this compound derivatives is the antagonism of muscarinic receptors, it is important to investigate their potential interactions with other biological targets to understand their full pharmacological profile and potential for off-target effects.

For example, at concentrations higher than those required for M3 receptor antagonism, Darifenacin has been shown to inhibit Kv (voltage-gated potassium) channels in coronary arterial smooth muscle cells, with an IC50 value of 0.34 μM. medchemexpress.com This indicates that at supratherapeutic concentrations, such compounds might exert effects on cardiovascular function through mechanisms independent of muscarinic receptor blockade.

The pyrrolidine (B122466) scaffold itself is a versatile component in drug discovery and has been incorporated into molecules targeting a wide range of biological entities. nih.gov Derivatives have been developed as inhibitors of enzymes such as N-acylethanolamine acid amidase (NAAA) and as antagonists for other G-protein coupled receptors like the CXCR4 receptor. nih.gov These findings highlight the potential for the this compound scaffold to be adapted for activity at various other biological targets beyond muscarinic receptors.

Mechanisms of Action Elucidation for this compound Derivatives

Understanding the mechanism of action of a drug involves elucidating how it interacts with its target at a molecular level and the subsequent effects on cellular signaling pathways. For this compound derivatives that act as muscarinic antagonists, the mechanism is well-characterized.

The pyrrolidine-amide scaffold is a key pharmacophore in many muscarinic antagonists. nih.gov The nitrogen atom in the pyrrolidine ring is typically protonated at physiological pH, allowing for a crucial ionic interaction with a conserved aspartate residue in the binding pocket of muscarinic receptors. The diphenyl groups provide extensive hydrophobic interactions with non-polar amino acid residues in the receptor, contributing to the high affinity of these compounds. The acetamide (B32628) group can form hydrogen bonds with the receptor, further stabilizing the drug-receptor complex.

The stereochemistry of the pyrrolidine ring and the spatial arrangement of the substituents are critical for the affinity and selectivity of these compounds. For example, the (S)-enantiomer of Darifenacin is the more active form, highlighting the importance of the chiral center in the pyrrolidine ring for optimal interaction with the M3 receptor.

As competitive antagonists, this compound derivatives like Darifenacin block the binding of the endogenous neurotransmitter acetylcholine to the M3 receptor. drugbank.compatsnap.com The M3 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins.

Upon activation by an agonist, the M3 receptor stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). innoprot.com IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The increase in intracellular Ca2+ concentration is a key signal for smooth muscle contraction.

By blocking the initial binding of acetylcholine, M3 antagonists based on the this compound scaffold prevent this entire signaling cascade. innoprot.comaacrjournals.org The result is an inhibition of the physiological responses mediated by the M3 receptor, such as the contraction of the detrusor muscle in the bladder. This blockade of signal transduction is the fundamental mechanism by which these compounds exert their therapeutic effects in conditions like overactive bladder.

In Vitro Pharmacological Assessment

A variety of in vitro assays are employed to characterize the pharmacological properties of this compound derivatives. These assays are essential for determining the potency, selectivity, and mechanism of action of these compounds.

Binding Assays: As mentioned previously, radioligand binding assays are the gold standard for determining the affinity of a compound for its receptor. nih.gov These assays are typically performed using cell membranes from cell lines (e.g., Chinese Hamster Ovary, CHO, cells) that have been engineered to express a specific human muscarinic receptor subtype. nih.gov This allows for the precise determination of the binding affinity for each receptor subtype.

Functional Assays: Functional assays measure the biological response resulting from the interaction of a compound with its target. For muscarinic antagonists, these assays typically involve stimulating cells expressing the M3 receptor with a muscarinic agonist (e.g., carbachol (B1668302) or acetylcholine) in the presence and absence of the antagonist. The ability of the antagonist to inhibit the agonist-induced response is then quantified.

Commonly used functional assays include:

Calcium Flux Assays: These assays measure changes in intracellular calcium concentration, often using fluorescent calcium indicators. innoprot.comaacrjournals.org Antagonists will inhibit the agonist-induced increase in intracellular calcium.

Phosphoinositide (PI) Turnover Assays: These assays measure the accumulation of inositol phosphates, the products of PLC activity. Antagonists will block the agonist-induced PI turnover.

Dynamic Mass Redistribution (DMR) Assays: This is a label-free technology that measures changes in the local mass density of a cell in response to receptor activation. acs.orgnih.govacs.org It provides a holistic view of the cellular response and can be used to characterize the kinetics of antagonist action.

Isolated Tissue/Organ Bath Studies: In these experiments, the effect of the compound is studied on isolated tissues, such as strips of bladder or ileum smooth muscle. nih.gov The ability of the antagonist to inhibit agonist-induced muscle contraction is measured, providing information on its potency in a more physiologically relevant system.

Table 2: Representative In Vitro Assays for M3 Muscarinic Antagonists

| Assay Type | Principle | Measured Parameter | Example Application |

|---|---|---|---|

| Radioligand Binding | Competition for receptor binding with a radiolabeled ligand. | Ki (inhibition constant), pKi | Determining the affinity and selectivity of a compound for different muscarinic receptor subtypes. nih.gov |

| Calcium Flux | Measurement of changes in intracellular Ca2+ using fluorescent dyes. | IC50 (half-maximal inhibitory concentration) | Assessing the functional potency of an antagonist in inhibiting agonist-induced calcium release. innoprot.comaacrjournals.org |

| PI Turnover | Quantification of inositol phosphate (B84403) accumulation. | IC50 | Measuring the inhibition of the PLC signaling pathway. |

| DMR | Label-free detection of cellular mass redistribution upon receptor activation. | IC50, kinetic parameters (residence time) | Characterizing the functional consequences of antagonist binding in real-time. acs.orgnih.govacs.org |

| Organ Bath | Measurement of muscle contraction in isolated tissue strips. | pA2 (antagonist affinity) | Evaluating the potency of an antagonist in a physiological tissue preparation. nih.gov |

Cellular Assay Development and High-Throughput Screening for this compound Derivatives

The initial stages of drug discovery for novel compounds like this compound derivatives would typically involve the development of cellular assays and subsequent high-throughput screening (HTS). Cellular assays are crucial for evaluating the biological effects of a compound in a physiologically relevant environment.

Cellular Assay Development: The design of a cellular assay would be guided by the therapeutic hypothesis for the compound series. For instance, if the derivatives are designed as anticancer agents, cell viability assays using various cancer cell lines would be developed. These assays, such as those measuring ATP levels (e.g., CellTiter-Glo®) or cellular proliferation (e.g., MTT or BrdU incorporation assays), provide a quantitative measure of a compound's cytotoxic or cytostatic effects.

High-Throughput Screening (HTS): Once a robust and miniaturized cellular assay is established, it can be employed in an HTS campaign. HTS allows for the rapid testing of large libraries of chemical compounds to identify "hits"—compounds that exhibit the desired biological activity. For this compound derivatives, a library of analogs with systematic variations in the pyrrolidine and diphenylacetamide moieties would be synthesized and screened.

The data from HTS would be analyzed to identify structure-activity relationships (SAR), guiding the next cycle of chemical synthesis to optimize the potency and selectivity of the lead compounds.

Enzyme Inhibition and Activation Studies

Following the identification of active compounds from cellular screens, the next step often involves elucidating their mechanism of action, which frequently includes studies on enzyme inhibition or activation.

Enzyme Inhibition: Many drugs exert their effects by inhibiting the activity of specific enzymes. For example, if cellular assays suggest that this compound derivatives have anti-inflammatory properties, they might be tested against enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) or various proteases. Enzyme inhibition assays are typically performed using purified enzymes and a substrate that produces a detectable signal (e.g., colorimetric or fluorescent). The potency of inhibition is quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to reduce enzyme activity by 50%.

Enzyme Activation: In some cases, a therapeutic effect may be achieved by activating an enzyme. If a derivative of this compound were hypothesized to have such a mechanism, enzyme activation assays would be conducted. These assays are similar in format to inhibition assays but are designed to measure an increase in enzyme activity. The potency of an activator is typically expressed as the half-maximal effective concentration (EC50).

Kinetic studies are also performed to understand the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive), providing deeper insights into how the compound interacts with the enzyme.

In Vivo Preclinical Efficacy Studies

Compounds that demonstrate promising activity in cellular and enzymatic assays are advanced into in vivo preclinical studies to evaluate their efficacy and to understand their behavior in a whole organism.

Animal Models for Therapeutic Target Validation

The choice of animal model is critical and depends on the therapeutic area of interest. These models are designed to mimic aspects of a human disease. For example:

Oncology: If the this compound derivatives showed anticancer activity in vitro, they would be tested in rodent models bearing tumor xenografts. In these models, human cancer cells are implanted into immunocompromised mice, and the effect of the compound on tumor growth is monitored over time.

Neurological Disorders: For potential neuroprotective or anticonvulsant effects, models such as the maximal electroshock (MES) test or chemically induced seizure models (e.g., with pentylenetetrazole) would be employed.

Inflammatory Diseases: In the context of anti-inflammatory activity, animal models of arthritis (e.g., collagen-induced arthritis in mice) or inflammatory bowel disease could be utilized to assess the compound's ability to reduce inflammation and disease severity.

The data gathered from these models, such as tumor volume reduction or decreased inflammatory markers, are crucial for establishing proof-of-concept for the therapeutic utility of the compound series.

Pharmacodynamic Biomarker Identification

Pharmacodynamic (PD) biomarkers are measurable indicators of a drug's biological effect on the body. Identifying and validating PD biomarkers is a critical component of preclinical and clinical drug development.

For this compound derivatives, the identification of a PD biomarker would depend on its mechanism of action. For instance:

If the compound is an enzyme inhibitor: The level of the enzyme's product in blood or tissue could serve as a PD biomarker. A successful drug would lead to a measurable decrease in the product's concentration.

If the compound modulates a signaling pathway: The phosphorylation status of a key protein in that pathway could be a viable PD biomarker. This can often be measured in peripheral blood mononuclear cells (PBMCs) or in tumor biopsies.

The ability to measure a change in a PD biomarker in response to treatment provides evidence that the drug is engaging its target and having the intended biological effect in the body. This is invaluable for guiding dose selection and for assessing the potential for clinical efficacy.

Medicinal Chemistry Applications and Therapeutic Potential of 2,2 Diphenyl 2 Pyrrolidin 3 Yl Acetamide Derivatives

Development as Muscarinic Receptor Antagonists

Muscarinic receptor antagonists are a cornerstone in the treatment of various disorders, primarily by blocking the effects of the neurotransmitter acetylcholine (B1216132) at muscarinic receptors.

Role in Overactive Bladder Treatment and Related Disorders

Overactive bladder (OAB) is a condition characterized by urinary urgency, often accompanied by frequency and nocturia, with or without urge urinary incontinence. nih.govintbrazjurol.com.br The primary pharmacological treatment for OAB involves muscarinic receptor antagonists. nih.govintbrazjurol.com.brnih.gov These drugs work by inhibiting the binding of acetylcholine at M2 and M3 muscarinic receptors on detrusor smooth muscle cells within the bladder wall, thereby reducing involuntary bladder contractions. nih.gov

Derivatives of 2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide have been investigated for their potential as muscarinic receptor antagonists. The pyrrolidine (B122466) ring is a key structural feature found in several established anticholinergic agents used for OAB. nih.gov The development of new agents in this class aims to improve upon the efficacy and tolerability of existing treatments.

Comparative Analysis with Established Anticholinergic Agents

The therapeutic landscape for OAB includes several established anticholinergic agents, such as oxybutynin, tolterodine, darifenacin (B195073), solifenacin, trospium, and fesoterodine. nih.govintbrazjurol.com.brscielo.br While these drugs are effective, their use can be limited by side effects like dry mouth, constipation, and blurred vision, which arise from the blockade of muscarinic receptors in other parts of the body. nih.govnih.gov

A key goal in the development of new anticholinergic agents, including derivatives of this compound, is to achieve greater bladder selectivity. This could potentially lead to a better-tolerated treatment with fewer systemic side effects. For instance, darifenacin exhibits selectivity for the M3 receptor, which is the most important receptor for detrusor contraction. scielo.br Tolterodine, another widely used agent, has also demonstrated some degree of bladder selectivity in clinical studies. nih.gov

The development of novel compounds like this compound derivatives often involves a comparative analysis of their receptor binding profiles and functional activity against these established drugs. The aim is to identify candidates with an improved balance of efficacy and safety.

Exploration of Broader Pharmacological Applications

The structural motifs present in this compound, namely the acetamide (B32628) and pyrrolidine/pyrrolidinone moieties, are found in a wide range of biologically active molecules. This has prompted the exploration of its derivatives for a variety of other therapeutic applications.

Central Nervous System (CNS) Activity (e.g., Analgesic, Anesthetic, Anticonvulsant)

The pyrrolidine and acetamide scaffolds are prevalent in compounds with significant CNS activity.

Analgesic Activity: Several studies have investigated acetamide derivatives for their pain-relieving properties. researchgate.net For example, certain N-(benzothiazol-2-yl)-2-[(1-substituted-1H-tetrazol-5-yl)thio]acetamide derivatives have demonstrated significant analgesic effects in animal models. researchgate.net Similarly, research on new pyrrolidine derivatives has explored their potential as analgesic agents. researchgate.net

Anticonvulsant Activity: The pyrrolidine-2,5-dione ring, a close structural relative of the pyrrolidine in the title compound, is a key feature in many anticonvulsant agents. mdpi.comnih.gov Derivatives containing this core have shown efficacy in various seizure models, including the maximal electroshock (MES) and 6 Hz tests. mdpi.comnih.govnih.gov The mechanism of action for some of these compounds involves interaction with voltage-gated sodium and calcium channels. mdpi.comnih.gov The introduction of a pyrrolidin-3-amine moiety, bioisosteric to a piperazine (B1678402) ring, has also been explored in the design of new antiseizure agents. semanticscholar.org

The following table summarizes the anticonvulsant activity of selected pyrrolidine-2,5-dione derivatives:

| Compound | Test Model | Efficacy | Reference |

| 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (6) | MES test | 100% protection at 100 mg/kg | mdpi.com |

| 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (6) | 6 Hz (32 mA) test | ED₅₀ of 28.20 mg/kg | mdpi.com |

| 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride (4) | MES test | ED₅₀ of 62.14 mg/kg | nih.gov |

| 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride (4) | 6 Hz test | ED₅₀ of 75.59 mg/kg | nih.gov |

Anticancer and Antioxidant Potential of Related Acetamide and Pyrrolidinone Derivatives

The search for novel anticancer and antioxidant agents has led to the investigation of various acetamide and pyrrolidinone derivatives.

Anticancer Potential: The pyrrolidin-2-one scaffold is present in approved drugs and is considered an important pharmacophore in anticancer drug design. nih.gov For instance, derivatives of 1-((2-hydroxynaphthalen-1-yl)(phenyl)(methyl))pyrrolidin-2-one have been shown to be potent PI3K inhibitors and possess anticancer properties. nih.gov Furthermore, a series of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives have been synthesized and evaluated for their anticancer activity against human lung cancer cells. mdpi.com Some of these compounds, particularly those incorporating 1,3,4-oxadiazolethione and 4-aminotriazolethione rings, demonstrated significant viability inhibitory effects. mdpi.com

The table below highlights the anticancer activity of a specific pyrrolidinone derivative:

| Compound | Cell Line | EC₅₀ | Reference |

| Pyrrolidinone derivative 13 (bearing 5-nitrothiophene moiety) | IGR39 (Melanoma) | 2.50 ± 0.46 µM | nih.gov |

| PPC-1 (Prostate Cancer) | 3.63 ± 0.45 µM | nih.gov | |

| MDA-MB-231 (Breast Cancer) | 5.10 ± 0.80 µM | nih.gov | |

| Panc-1 (Pancreatic Cancer) | 5.77 ± 0.80 µM | nih.gov |

Antioxidant Potential: Oxidative stress is implicated in various diseases, including cancer. researchgate.net Acetamide derivatives have been synthesized and evaluated for their antioxidant properties. mdpi.comnih.govresearchgate.net In one study, the antioxidant activity was assessed by measuring the scavenging of the ABTS radical and the reduction of reactive oxygen species (ROS) and nitric oxide (NO) production in macrophages. mdpi.comresearchgate.net Diphenylamine-pyrrolidin-2-one-hydrazone derivatives have also been investigated for their antioxidant activity, with some compounds showing higher activity than the standard antioxidant Trolox. researchgate.net The antioxidant activity of diphenylamine (B1679370) derivatives is often attributed to the secondary amine group. nih.gov

Anti-inflammatory and Antimicrobial Investigations

Anti-inflammatory Activity: The potential anti-inflammatory effects of acetamide derivatives are an active area of research. nih.gov Some compounds have been shown to reduce the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. mdpi.com

Antimicrobial Activity: Acetamide and pyrrolidine derivatives have been investigated for their ability to combat microbial infections. mdpi.com Several acetamide derivatives have been reported to be effective against both Gram-positive and Gram-negative bacteria. mdpi.com For example, 2-mercaptobenzothiazole, a known antimicrobial agent, has been incorporated into new acetamide derivatives to enhance its potency. nih.gov Some of these new compounds exhibited significant antibacterial activity comparable to the standard drug levofloxacin. nih.gov

Prodrug Strategies and Drug Delivery Systems for this compound Analogues

Prodrug Strategies

Prodrugs are inactive or less active derivatives of a parent drug molecule that undergo biotransformation in the body to release the active pharmacological agent. This approach can be utilized to modify the physicochemical properties of this compound analogues, thereby improving their absorption, distribution, metabolism, and excretion (ADME) profile.

One potential prodrug strategy involves the chemical modification of the pyrrolidine nitrogen or the acetamide group. For instance, ester or carbamate (B1207046) prodrugs could be synthesized by attaching various promoieties to the secondary amine of the pyrrolidine ring. These modifications can increase the lipophilicity of the molecule, potentially enhancing its ability to cross the blood-brain barrier, which is a critical consideration for centrally acting agents.

A relevant example of a prodrug approach for a structurally similar compound involves the development of lung-retentive prodrugs for a muscarinic M3 receptor antagonist, piperidin-4-yl 2-hydroxy-2,2-diphenylacetate. nih.gov In this study, a series of dipeptide promoieties were attached to the parent drug through a pH-sensitive linker. This strategy was designed to enhance the local concentration and duration of action of the drug in the lungs following inhalation. The prodrugs were designed to be more stable at the pH of lung fluid (around 6.5) and to be cleaved at the higher pH of the blood (7.4), releasing the active drug. nih.gov This concept of pH-sensitive release could theoretically be adapted for this compound analogues to achieve targeted drug release in specific physiological compartments.

The following table outlines potential prodrug modifications for this compound analogues and their intended therapeutic advantages.

| Prodrug Moiety | Potential Conjugation Site | Intended Advantage | Activation Mechanism |

| Amino Acid Esters | Pyrrolidine Nitrogen | Improved water solubility | Esterase-mediated hydrolysis |

| Dipeptides | Pyrrolidine Nitrogen | Targeted delivery, sustained release | Peptidase-mediated cleavage |

| Phosphate (B84403) Esters | Not directly applicable | Improved aqueous solubility | Phosphatase-mediated hydrolysis |

| Carbonates/Carbamates | Pyrrolidine Nitrogen | Enhanced lipophilicity, controlled release | Chemical or enzymatic hydrolysis |

It is important to note that the design of a successful prodrug requires a careful balance between increased stability during transit and efficient bioactivation at the target site. The choice of the promoiety and the linker is crucial and must be optimized through extensive in vitro and in vivo studies.

Drug Delivery Systems

In addition to prodrug strategies, the formulation of this compound analogues within advanced drug delivery systems can significantly improve their therapeutic potential. These systems can protect the drug from degradation, control its release profile, and facilitate its transport to the site of action.

Nanoparticle-Based Systems:

Nanoparticles, including solid lipid nanoparticles (SLNs) and polymeric nanoparticles, offer a versatile platform for the delivery of therapeutic agents. For compounds like this compound, which may have limited water solubility, encapsulation within nanoparticles can enhance their bioavailability. Furthermore, the surface of nanoparticles can be functionalized with specific ligands (e.g., antibodies, peptides) to achieve active targeting to specific cells or tissues, such as the central nervous system. This is particularly relevant for neurological disorders, where the blood-brain barrier presents a significant obstacle to drug delivery.

Liposomal Formulations:

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs. For this compound analogues, which possess both lipophilic (diphenyl groups) and hydrophilic (acetamide and pyrrolidine moieties) regions, liposomal encapsulation could be an effective delivery strategy. Liposomes can improve the solubility and stability of the encapsulated drug and can be designed to release their cargo in response to specific physiological triggers, such as pH or temperature changes.

The table below summarizes key characteristics of different drug delivery systems that could be applicable to this compound analogues.

| Delivery System | Composition | Potential Advantages for this compound Analogues |

| Solid Lipid Nanoparticles (SLNs) | Solid lipids | Enhanced oral bioavailability, potential for CNS targeting, controlled release |

| Polymeric Nanoparticles | Biodegradable polymers (e.g., PLGA) | Sustained drug release, protection from degradation, surface functionalization for targeting |

| Liposomes | Phospholipids, cholesterol | Encapsulation of both hydrophilic and lipophilic drugs, improved solubility, reduced toxicity |

The development of effective drug delivery systems for this compound analogues requires a thorough understanding of the physicochemical properties of the specific compound and the pathological characteristics of the target disease. Formulation optimization and rigorous preclinical testing are essential to ensure the safety and efficacy of these advanced therapeutic approaches.

Advanced Analytical and Spectroscopic Characterization of 2,2 Diphenyl 2 Pyrrolidin 3 Yl Acetamide and Its Derivatives

Chromatographic Techniques for Purity and Identity Confirmation

Chromatographic methods are paramount for separating the target compound from impurities and confirming its identity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques utilized for these purposes.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

The development and validation of HPLC methods are essential for the accurate quantification and purity assessment of 2,2-diphenyl-2-(pyrrolidin-3-yl)acetamide. Given the chiral nature of the molecule, with a stereocenter at the 3-position of the pyrrolidine (B122466) ring, chiral HPLC methods are often necessary to separate the enantiomers.

Method development for a compound like this compound would typically involve the screening of various chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are frequently the first choice due to their broad applicability in separating a wide range of chiral compounds. nih.govchromatographytoday.com The separation can be optimized by testing different mobile phase compositions, including normal-phase (e.g., hexane/isopropanol), reversed-phase (e.g., acetonitrile/water with additives like ammonium (B1175870) bicarbonate or acetate), and polar organic modes. chromatographytoday.com

A representative, though not specific to this exact compound, HPLC method for a chiral diphenylacetamide derivative might utilize a Chiralpak® column with a mobile phase consisting of a mixture of n-hexane, isopropanol, and an amine modifier like diethylamine (B46881) to improve peak shape and resolution. libretexts.org

Validation of the developed HPLC method is performed according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Table 1: Representative HPLC Method Parameters for a Chiral Diphenylacetamide Derivative

| Parameter | Condition |

| Column | Chiralpak® AD-H (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane:Isopropanol:Diethylamine (90:10:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Temperature | 25 °C |

| Injection Volume | 10 µL |

This table represents a typical starting point for method development and is not based on a published method for this compound.

Gas Chromatography (GC) for Volatile By-products

Gas chromatography, particularly with headspace sampling (HS-GC), is the standard technique for the analysis of volatile organic compounds (VOCs) that may be present as residual solvents from the synthesis and purification processes. thermofisher.comchromatographyonline.comchemistryworld.comthermofisher.com The manufacturing process of this compound could potentially involve solvents such as toluene, hexane, or isopropanol, which must be controlled to acceptable levels in the final product.

The principle of HS-GC involves heating the sample in a sealed vial to allow volatile components to partition into the headspace gas. A portion of this gas is then injected into the GC system for separation and detection, commonly by a flame ionization detector (FID). This technique is highly sensitive and avoids contamination of the GC system with non-volatile sample components. technologynetworks.com

Method development for residual solvent analysis involves optimizing parameters such as the headspace oven temperature, vial equilibration time, and GC temperature program to ensure adequate separation and detection of all potential solvents. Validation of the method would follow ICH guidelines, similar to HPLC validation.

Table 2: Typical Headspace GC Parameters for Residual Solvent Analysis

| Parameter | Condition |

| GC Column | DB-624 (30 m x 0.32 mm, 1.8 µm) or equivalent |

| Carrier Gas | Helium or Nitrogen |

| Oven Program | Initial 40 °C (hold 20 min), ramp at 10 °C/min to 240 °C (hold 10 min) |

| Injector Temperature | 140 °C |

| Detector | FID at 250 °C |

| Headspace Sampler | |

| Oven Temperature | 80 °C |

| Equilibration Time | 45 min |

This table represents a general method for residual solvent analysis and is not specific to this compound.

Mass Spectrometry (MS) for Molecular Structure Elucidation and Impurity Profiling

Mass spectrometry is a powerful tool for confirming the molecular weight of this compound and for identifying and characterizing impurities. When coupled with a chromatographic technique like HPLC (LC-MS), it allows for the separation and mass analysis of individual components in a mixture.

Electrospray ionization (ESI) is a common ionization technique for molecules like this compound, as it is a soft ionization method that typically produces the protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule and its fragments.

Tandem mass spectrometry (MS/MS) is used to further elucidate the structure of the parent molecule and any impurities. In an MS/MS experiment, the [M+H]⁺ ion is selected and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic fragment ions. The fragmentation pattern provides valuable information about the molecule's structure. For this compound, characteristic fragmentation would likely involve cleavage of the amide bond, loss of the acetamide (B32628) group, and fragmentation of the pyrrolidine ring. acs.orgacs.orgmiamioh.edu The fragmentation of N-acylpyrrolidines is often directed by the amide group, leading to predictable fragmentation pathways that can aid in structure confirmation. acs.org

Impurity profiling by LC-MS involves searching for and identifying any unexpected peaks in the chromatogram. The mass spectra of these peaks can be used to propose structures for the impurities, which may include starting materials, by-products, or degradation products.

Table 3: Predicted ESI-MS Fragmentation for this compound

| m/z (Predicted) | Fragment Ion | Possible Origin |

| 295.1805 | [M+H]⁺ | Protonated parent molecule |

| 252.1383 | [M+H - C₂H₃NO]⁺ | Loss of the acetamide group |

| 167.0861 | [C₁₃H₁₁]⁺ | Diphenylmethyl cation |

| 70.0651 | [C₄H₈N]⁺ | Fragment from the pyrrolidine ring |

This table represents predicted fragments based on the chemical structure and general fragmentation principles of similar compounds. Actual fragmentation may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are used to provide a complete picture of the carbon and proton framework of this compound.

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The spectrum would be expected to show distinct signals for the aromatic protons of the two phenyl rings, the protons on the pyrrolidine ring, and the protons of the amide group. The integration of these signals would correspond to the number of protons in each environment.

¹³C NMR spectroscopy provides information on the number of different types of carbon atoms in the molecule. The chemical shifts of the carbon signals are indicative of their chemical environment (e.g., aromatic, aliphatic, carbonyl).

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between protons and carbons, allowing for the complete and unambiguous assignment of all signals in the ¹H and ¹³C NMR spectra. researchgate.netacs.org

Furthermore, NMR spectroscopy, particularly through the use of the Nuclear Overhauser Effect (NOE), can provide insights into the three-dimensional structure and conformational preferences of the molecule in solution. nih.gov For the pyrrolidine ring, which can adopt various puckered conformations (e.g., envelope, twisted), NOE experiments can help determine the relative spatial proximity of protons and thus the preferred ring conformation. nih.gov Conformational studies on substituted pyrrolidines have shown that the nature and stereochemistry of the substituent at the 3-position significantly influence the ring's conformation. thermofisher.comchromatographyonline.com

Table 4: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic C-H | 7.2 - 7.5 | 125 - 130 |

| Aromatic C (quaternary) | - | 140 - 145 |

| Pyrrolidine CH₂ | 1.5 - 3.5 | 25 - 55 |

| Pyrrolidine CH | 3.0 - 4.0 | 40 - 60 |

| C(Ph)₂ | - | 60 - 70 |

| C=O (Amide) | - | 170 - 180 |

| NH₂ | 5.0 - 8.0 | - |

This table provides estimated chemical shift ranges based on typical values for these functional groups. Actual values may vary depending on the solvent and other factors.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups present in this compound.

IR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. Different functional groups have characteristic absorption frequencies, making IR spectroscopy a valuable tool for identifying the presence of specific groups. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

N-H stretching of the primary amide and the secondary amine in the pyrrolidine ring, typically in the range of 3500-3300 cm⁻¹. ucla.edulibretexts.org

C-H stretching of the aromatic and aliphatic groups, typically in the range of 3100-2850 cm⁻¹. vscht.cz

C=O stretching of the amide carbonyl group, which is a strong absorption typically found around 1650 cm⁻¹. libretexts.orgpressbooks.pub

C=C stretching of the aromatic rings, typically in the range of 1600-1450 cm⁻¹. vscht.cz

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by the molecule, which corresponds to electronic transitions. The absorption is characteristic of the chromophores present in the molecule. For this compound, the two phenyl rings constitute the primary chromophore. The UV spectrum would be expected to show absorption maxima in the UV region, characteristic of the π → π* transitions of the aromatic system. The position and intensity of these absorptions can be influenced by the substitution pattern and the solvent. While N-methyl-2-pyrrolidone itself shows absorbance below 450 nm, the diphenylacetamide moiety would be the dominant contributor to the UV-Vis spectrum of the target compound. nih.gov

Table 5: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| Amide & Amine N-H Stretch | 3500 - 3300 | Medium |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 2950 - 2850 | Medium |

| Amide C=O Stretch | ~1650 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Weak |

This table provides typical IR absorption ranges for the functional groups present in the molecule.

Future Research Directions and Translational Perspectives

Novel Synthetic Methodologies for Enhanced Green Chemistry Principles

The future synthesis of 2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide and its analogs will likely be shaped by the growing emphasis on green and sustainable chemistry. Current synthetic routes can often be improved in terms of atom economy, reduced waste, and the use of more environmentally benign reagents and solvents.

Biocatalysis and Enzymatic Synthesis: One of the most promising avenues is the use of biocatalysis. Engineered enzymes, such as transaminases or dehydrogenases, could be employed for the stereoselective synthesis of the chiral pyrrolidine (B122466) core, a key structural motif. This approach offers high enantioselectivity under mild reaction conditions, significantly reducing the environmental impact compared to traditional chemical methods that may require harsh reagents and protecting group strategies.

Flow Chemistry: Continuous flow chemistry presents another opportunity to enhance the synthesis of these compounds. Flow reactors can offer precise control over reaction parameters, leading to improved yields, reduced reaction times, and enhanced safety, particularly for reactions that are highly exothermic or involve hazardous intermediates. This methodology is also well-suited for the scale-up production of active pharmaceutical ingredients (APIs).

Catalytic Asymmetric Synthesis: Further development of catalytic asymmetric methods for the construction of the 3-substituted pyrrolidine ring is a key area of research. mappingignorance.org The use of earth-abundant metal catalysts or organocatalysts for asymmetric 1,3-dipolar cycloadditions of azomethine ylides represents a powerful strategy for creating the pyrrolidine core with high stereocontrol. mappingignorance.org These methods are inherently more atom-economical than many classical approaches. mappingignorance.org

| Green Chemistry Approach | Potential Advantages for Synthesizing this compound Derivatives |

| Biocatalysis | High enantioselectivity, mild reaction conditions, reduced waste. |

| Flow Chemistry | Improved yield and safety, faster reaction times, easier scalability. |

| Catalytic Asymmetry | High atom economy, stereocontrol of the pyrrolidine ring. |

Advanced Computational Chemistry and Molecular Modeling for Rational Drug Design

Computational chemistry and molecular modeling are indispensable tools for accelerating the drug discovery process. For this compound derivatives, these techniques can provide deep insights into their structure-activity relationships (SAR) and guide the design of next-generation compounds with optimized properties.

Pharmacophore Modeling and 3D-QSAR: By analyzing a set of known active and inactive analogs, pharmacophore models can be developed to identify the key structural features essential for biological activity. Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies can further refine this understanding by correlating the 3D properties of the molecules with their potency. These models can then be used to virtually screen large compound libraries to identify new potential hits or to guide the design of more potent derivatives.

Molecular Docking and Dynamics Simulations: For derivatives of this compound with a known biological target, such as a G-protein coupled receptor or an enzyme, molecular docking simulations can predict the binding mode and affinity of the compounds. Subsequent molecular dynamics (MD) simulations can then be used to assess the stability of the ligand-receptor complex and to understand the dynamic interactions that govern binding. This information is crucial for the rational design of mutations to improve binding affinity and selectivity. For instance, docking studies on related acetamide (B32628) derivatives have been used to understand their interaction with enzymes like butyrylcholinesterase. researchgate.net

ADMET Prediction: In silico prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties is a critical component of modern drug design. Computational models can be used to predict properties such as oral bioavailability, blood-brain barrier penetration, and potential off-target toxicities. This allows for the early identification and filtering out of compounds with undesirable pharmacokinetic or toxicological profiles, saving significant time and resources in the drug development pipeline. The modification of flavonoid acetamide derivatives has been shown to improve ADMET properties. nih.gov

Clinical Translation Potential of Next-Generation this compound Derivatives

The therapeutic potential of this compound derivatives is suggested by the known activity of related compounds, particularly in the area of muscarinic receptor antagonism. Darifenacin (B195073), a selective M3 muscarinic receptor antagonist used for the treatment of overactive bladder, contains a related 2,2-diphenylacetamido moiety, highlighting the potential of this scaffold. cphi-online.comnih.gov

Focus on Selective Muscarinic Antagonists: Future clinical development could focus on next-generation derivatives of this compound with enhanced selectivity for specific muscarinic receptor subtypes. For instance, high selectivity for the M3 receptor over the M2 receptor is desirable to minimize cardiovascular side effects. nih.gov The development of compounds with improved tissue selectivity, for example, for the bladder over salivary glands, would represent a significant clinical advantage in treating conditions like overactive bladder. nih.govnih.gov

Exploration of Prodrug Strategies: To improve the pharmacokinetic properties of these compounds, such as oral bioavailability or duration of action, prodrug strategies could be explored. The synthesis of ester or carbamate (B1207046) derivatives of the pyrrolidine nitrogen or the acetamide moiety could lead to compounds with improved absorption and distribution characteristics, which are then converted to the active parent drug in vivo.

Preclinical Development and Clinical Trials: Promising lead compounds will need to undergo rigorous preclinical evaluation, including in vivo efficacy studies in relevant animal models of disease, as well as comprehensive safety and toxicology testing. Successful preclinical candidates could then advance to Phase I clinical trials to assess their safety, tolerability, and pharmacokinetic profile in healthy volunteers, followed by subsequent trials in patient populations to evaluate their therapeutic efficacy. The development of related aryl-substituted acetamide and pyrrolidin-2-one derivatives for the treatment of seizures provides a potential roadmap for such preclinical and clinical development. uh.edu

Unexplored Biological Targets and Therapeutic Areas

While the muscarinic receptors are a key target class for compounds with the 2,2-diphenylacetamide (B1584570) scaffold, the structural features of this compound suggest that its derivatives could interact with a variety of other biological targets and may have therapeutic potential in a range of unexplored disease areas. nih.gov

Central Nervous System (CNS) Disorders: The pyrrolidine ring is a common motif in many centrally acting drugs. nih.gov Depending on the specific substitutions, derivatives of this compound could be designed to cross the blood-brain barrier and modulate CNS targets. For example, related pyrrolidone derivatives have been investigated for their potential as nootropic agents. researchgate.net The antiseizure activity of some aryl-substituted acetamides also points towards potential applications in epilepsy. bris.ac.uknih.gov

Oncology: The pyrrolidine scaffold is present in a number of anticancer agents. Future research could explore the potential of novel this compound derivatives to inhibit cancer cell proliferation, induce apoptosis, or interfere with other key oncogenic signaling pathways.

Infectious Diseases: The pyrrolidine moiety is also found in various antiviral and antimicrobial agents. nih.gov Screening of a library of this compound derivatives against a panel of viruses and bacteria could uncover novel leads for the development of new anti-infective therapies. For example, some acetamide derivatives have been evaluated as potential anti-HIV-1 agents. nih.gov

Q & A

Q. What is the molecular structure of 2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide, and how do its functional groups influence reactivity?

Answer: The compound features a central pyrrolidin-3-yl ring substituted with two phenyl groups and an acetamide moiety. Its molecular formula is CHNO when combined with a (2R,3R)-2,3-dihydroxysuccinate counterion . The phenyl groups introduce steric hindrance, potentially reducing nucleophilic attack at the pyrrolidine nitrogen, while the acetamide group enables hydrogen bonding with biological targets. Computational studies (e.g., DFT) can model steric and electronic effects, such as charge distribution across the phenyl rings and pyrrolidine nitrogen .

Q. What are common synthetic routes for this compound?

Answer: A key synthesis involves:

Detosylation of a precursor using 48% hydrobromic acid (HBr) under reflux to remove protective groups.

Hydrolysis of a cyano group with 95% sulfuric acid to generate the pyrrolidin-3-yl acetamide core.

Alkylation with 5-(2-bromoethyl)-2,3-dihydrobenzofuran to introduce functional sidechains .

Critical conditions include precise acid concentrations and reaction temperatures to avoid side reactions.

Q. What spectroscopic methods are used to characterize this compound?

Answer:

Q. How does stereochemistry at the pyrrolidine ring impact biological activity?

Answer: The (S)-configuration at the pyrrolidine ring is critical for binding to muscarinic acetylcholine receptors, as seen in darifenacin analogs. Stereochemical mismatches reduce affinity by >50%, highlighting the need for enantioselective synthesis .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

Answer: The dihydroxysuccinate salt form (CHNO) improves aqueous solubility. Stability studies in buffers (pH 4–7.4) show degradation <5% over 24 hours at 25°C, but acidic conditions (pH <3) accelerate hydrolysis of the acetamide group .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict electronic properties relevant to receptor binding?

Answer: Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms calculate HOMO-LUMO gaps (~4.5 eV), indicating moderate electrophilicity. Charge density maps reveal electron-rich regions at the acetamide oxygen and pyrrolidine nitrogen, aligning with hydrogen-bonding interactions in muscarinic receptors .

Q. What strategies optimize synthetic yields of derivatives, and how do reaction conditions affect outcomes?

Answer:

- Solvent choice : Polar aprotic solvents (e.g., acetonitrile) improve nucleophilicity in alkylation steps, achieving yields up to 96% .

- Catalyst/base : Potassium carbonate (KCO) in 1,4-dioxane at 95°C yields 68.5%, while triethylamine (EtN) in acetonitrile at 60°C yields 51.8%. Base strength and solvent polarity critically influence reaction kinetics .

Q. How do structural modifications (e.g., halogen substitution) alter pharmacological activity?

Answer: Introducing electron-withdrawing groups (e.g., chloro, bromo) on phenyl rings enhances binding affinity to muscarinic receptors by 2–3 fold. For example, 4-chlorophenyl analogs show IC values of 8 nM vs. 22 nM for unsubstituted derivatives .

Q. What analytical techniques resolve contradictions in reported spectroscopic data?

Answer: Discrepancies in C-NMR shifts (e.g., 121–123 ppm for aromatic carbons) are resolved using 2D-NMR (HSQC, HMBC) to assign coupling pathways. Cross-validation with X-ray crystallography confirms spatial arrangements of substituents .

Q. How is in vitro metabolic stability assessed for this compound?

Answer:

Microsomal assays (human liver microsomes) quantify CYP450-mediated oxidation.

LC-MS/MS identifies metabolites (e.g., hydroxylation at the pyrrolidine ring).

Half-life (t) calculations use first-order kinetics. For this compound, t = 2.1 hours, suggesting moderate hepatic clearance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro